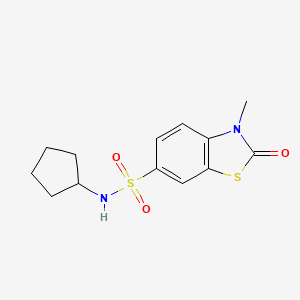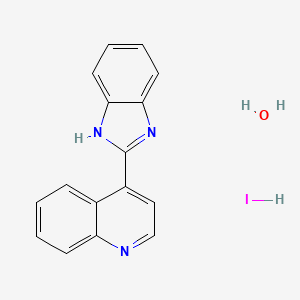![molecular formula C11H11BrN2O3 B7548250 1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known as BPAI or BPAI-1 and is commonly used as a reagent in organic synthesis. In
Aplicaciones Científicas De Investigación
1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one is widely used in scientific research as a reagent in organic synthesis. It is also used as a tool compound to study the mechanism of action of various enzymes and proteins. BPAI-1 is also used in drug discovery research to identify potential drug targets and to develop new drugs. In addition, BPAI-1 is used in the synthesis of other compounds that have potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins. BPAI-1 is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. BPAI-1 has also been shown to inhibit the activity of various kinases, including protein kinase A and protein kinase C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that BPAI-1 can affect various physiological processes, including neurotransmission, cell signaling, and gene expression. BPAI-1 has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one in lab experiments are its high purity and stability. BPAI-1 is also relatively easy to synthesize, making it a cost-effective reagent for organic synthesis. However, the main limitation of using BPAI-1 is its potential toxicity. Studies have shown that BPAI-1 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one. One area of research is the development of new synthetic methods for BPAI-1 that are more efficient and cost-effective. Another area of research is the identification of new targets for BPAI-1, which could lead to the development of new drugs for various diseases. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of BPAI-1.
Métodos De Síntesis
The synthesis of 1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one involves the reaction between 4-bromophenol and imidazolidin-2-one in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification by recrystallization. This method is widely used in the synthesis of BPAI-1 due to its simplicity and efficiency.
Propiedades
IUPAC Name |
1-[2-(4-bromophenoxy)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-1-3-9(4-2-8)17-7-10(15)14-6-5-13-11(14)16/h1-4H,5-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVQBACYOZNMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49815906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)

![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)

![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
